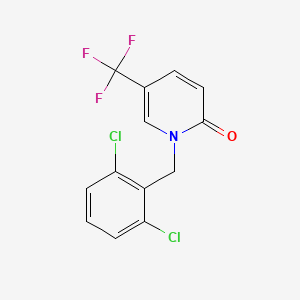
1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone (DCBT-FP) is a synthetic organic compound with a unique structure that has been studied for its potential applications in the fields of medicine, chemistry, and engineering. DCBT-FP has been used as a building block in the synthesis of various compounds, and has been studied for its potential as a therapeutic agent. Additionally, this paper will outline the future directions for further research on the compound.
Aplicaciones Científicas De Investigación
1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone has been investigated for its potential applications in the fields of medicine, chemistry, and engineering. In medicine, 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone has been studied for its potential as a therapeutic agent. In chemistry, 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone has been used as a building block in the synthesis of various compounds. In engineering, 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone has been studied for its potential applications in the development of new materials.
Mecanismo De Acción
The mechanism of action of 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone is not yet fully understood. However, it is believed that 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone may act as an inhibitor of certain enzymes and may also interact with certain receptors in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone are not yet fully understood. However, it has been shown to have some anti-inflammatory and antioxidant activity in animal studies. Additionally, 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone has been shown to have some cytotoxic activity in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone in laboratory experiments include its availability, its low cost, and its stability. The limitations of using 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone in laboratory experiments include its limited solubility in water and other solvents and its potential toxicity.
Direcciones Futuras
Future research on 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone should focus on further elucidating its mechanism of action and its biochemical and physiological effects. Additionally, further research should be conducted to explore the potential applications of 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone in medicine, chemistry, and engineering. Finally, further research should be conducted to investigate the potential toxicity of 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone and to develop methods to reduce its toxicity.
Métodos De Síntesis
1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone can be synthesized by a three-step reaction sequence. The first step involves the reaction of 2,6-dichlorobenzaldehyde with trifluoroacetic acid in the presence of a base, such as sodium hydroxide, to form 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)pyridin-2-one. The second step involves the oxidation of 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)pyridin-2-one with potassium permanganate to form 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone. The third step involves the reduction of 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone with sodium borohydride to form the desired product, 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone.
Propiedades
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-5-(trifluoromethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F3NO/c14-10-2-1-3-11(15)9(10)7-19-6-8(13(16,17)18)4-5-12(19)20/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOYOMVEWKDWMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C=CC2=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

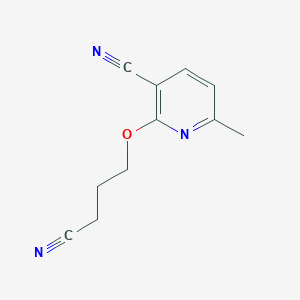
![N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanesulfonamide](/img/structure/B2621583.png)
![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/no-structure.png)
![1-(4-Fluorophenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2621586.png)
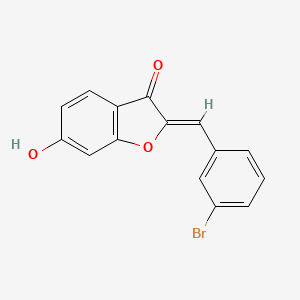
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}thiophene-2-sulfonamide](/img/structure/B2621589.png)
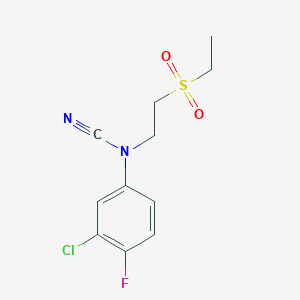
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-methoxy-N-methylazetidine-3-carboxamide](/img/structure/B2621594.png)
![(3Z)-N-acetyl-3-[(2-methylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2621596.png)
![1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2621599.png)
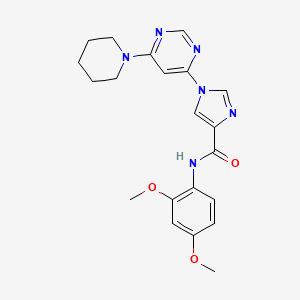
![1-(3-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2621603.png)
![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B2621604.png)
